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Compound of Interest

Compound Name: alpha-Lactose

Cat. No.: B080435 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide details the occurrence of α-lactose in the microbial kingdom,

not as a naturally synthesized end-product, but as a subject of metabolic engineering for de

novo synthesis and as a substrate for catabolism. While α-lactose is unequivocally a

disaccharide of mammalian milk, its presence and manipulation in microorganisms like

Escherichia coli and Penicillium chrysogenum offer significant insights and biotechnological

applications.

Introduction: Reframing the Natural Occurrence of
α-Lactose
Contrary to some erroneous reports suggesting its presence in plants, extensive scientific

literature confirms that α-lactose is not a naturally occurring disaccharide outside of the

mammary glands of mammals. Its synthesis is catalyzed by the lactose synthase enzyme

complex, which is uniquely active in this tissue.

However, the microbial world presents a nuanced picture. While microorganisms do not

endogenously produce and store α-lactose as a natural product, certain species possess the

genetic machinery to metabolize it as a carbon source. Furthermore, recent advancements in

metabolic engineering have enabled the de novo synthesis of lactose in microorganisms like

Escherichia coli, creating a novel, non-animal source of this important disaccharide.
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This guide provides a technical overview of these two facets of microbial interaction with α-

lactose:

Engineered Biosynthesis in Escherichia coli: Detailing the metabolic pathways, genetic

modifications, and experimental protocols for producing α-lactose from simple carbon

sources.

Catabolism in Penicillium chrysogenum: Exploring the enzymatic pathways and regulatory

mechanisms for the breakdown of α-lactose, a process of significant interest in industrial

fermentations, such as penicillin production.

Engineered de novo Biosynthesis of α-Lactose in
Escherichia coli
The bacterium Escherichia coli has been successfully engineered to produce α-lactose from

glucose, representing a significant step towards microbial-based production of this

disaccharide. This process involves the introduction of a heterologous enzyme and the

strategic manipulation of native metabolic pathways.

Biosynthetic Pathway
The engineered pathway for de novo lactose synthesis in E. coli leverages the host's glycolysis

and galactose metabolic pathways, with the crucial addition of a β-1,4-galactosyltransferase.

The overall process can be summarized as follows:

Glucose Uptake and Conversion to UDP-Galactose: Glucose is transported into the cell and

enters glycolysis. A portion of the glucose-6-phosphate is shunted into the galactose

metabolic pathway, where it is ultimately converted to UDP-galactose.

Heterologous Lactose Synthesis: A β-1,4-galactosyltransferase, an enzyme not naturally

present in E. coli for this purpose, is introduced. This enzyme catalyzes the condensation of

UDP-galactose and glucose to form lactose.

Inhibition of Lactose Catabolism: To allow for the accumulation of lactose, the endogenous

lacZ gene, which encodes the lactose-degrading enzyme β-galactosidase, is typically

knocked out.
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Caption: Engineered de novo lactose synthesis pathway in E. coli.

Experimental Protocols
This protocol provides a general framework for the metabolic engineering of E. coli for de novo

lactose synthesis. Specific gene sequences and plasmid details can be found in the cited

literature.

Objective: To create an E. coli strain capable of producing lactose from glucose by introducing

a β-1,4-galactosyltransferase and deleting the endogenous lacZ gene.

Materials:

E. coli host strain (e.g., BL21(DE3))

Plasmid vector for gene expression (e.g., pET series)

Gene encoding a β-1,4-galactosyltransferase (e.g., from Neisseria meningitidis)

CRISPR/Cas9 or λ-Red recombineering system for gene knockout

Restriction enzymes, DNA ligase, competent cells

LB medium, SOC medium, appropriate antibiotics

PCR reagents and primers
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Procedure:

Gene Amplification and Plasmid Construction:

Amplify the β-1,4-galactosyltransferase gene from the source organism's genomic DNA

using PCR with primers containing appropriate restriction sites.

Digest both the PCR product and the expression vector with the corresponding restriction

enzymes.

Ligate the digested gene into the expression vector.

Transform the ligation product into competent E. coli DH5α cells for plasmid propagation.

Select positive clones by antibiotic resistance and confirm the insert by colony PCR and

DNA sequencing.

lacZ Gene Knockout:

Design guide RNAs (for CRISPR/Cas9) or homologous arms (for λ-Red) targeting the lacZ

gene.

Follow the specific protocol for the chosen gene editing system to introduce a deletion in

the lacZ gene of the target E. coli strain.

Verify the knockout by PCR and sequencing of the genomic region.

Transformation of the Expression Plasmid:

Prepare competent cells of the E. coli ΔlacZ strain.

Transform the engineered expression plasmid containing the β-1,4-galactosyltransferase

gene into the competent cells.

Select for successful transformants on LB agar plates containing the appropriate antibiotic.

Objective: To culture the engineered E. coli strain and induce the expression of the lactose

synthesis pathway to produce lactose.
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Materials:

Engineered E. coli strain

Defined minimal medium with glucose as the sole carbon source

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction (if using a T7 promoter system)

Shaking incubator, fermenter

HPLC system with a suitable column for sugar analysis

Procedure:

Inoculum Preparation:

Inoculate a single colony of the engineered strain into 5 mL of LB medium with the

appropriate antibiotic.

Incubate overnight at 37°C with shaking.

Main Culture:

Inoculate the main culture (e.g., 100 mL of minimal medium in a 500 mL flask) with the

overnight culture to an initial OD600 of ~0.1.

Incubate at 37°C with shaking until the OD600 reaches the mid-log phase (e.g., 0.6-0.8).

Induction:

Add IPTG to a final concentration of, for example, 0.2 mM.

Reduce the temperature to, for instance, 28-30°C and continue incubation for 24-48 hours.

Sampling and Analysis:

Take samples at regular intervals.

Centrifuge the samples to separate the cells from the supernatant.
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Analyze the supernatant for lactose concentration using a validated HPLC method.

Quantitative Data
The production of lactose and related compounds in metabolically engineered E. coli has been

reported in several studies. The following table summarizes representative data.

Strain/Gene
tic
Modificatio
n

Carbon
Source

Fermentatio
n Scale

Product Titer (g/L) Reference

Engineered

E. coli

BL21(DE3)

with β-1,4-

galactosyltran

sferase

Glucose Shake Flask α-Lactose 7.29 [1]

Engineered

E. coli SC16-

14 with

endogenous

lactose

synthesis

pathway

Glucose
3-L

Bioreactor

Lacto-N-

neotetraose

(lactose-

derived)

25.4 [2]

Catabolism of α-Lactose in Penicillium
chrysogenum
The filamentous fungus Penicillium chrysogenum is renowned for its industrial production of

penicillin. In this context, lactose is often used as a carbon source in the fermentation medium.

P. chrysogenum possesses a sophisticated system for the uptake and catabolism of lactose.

Catabolic Pathway
P. chrysogenum employs a dual strategy for lactose assimilation, involving both extracellular

and intracellular hydrolysis.
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Lactose Transport: The fungus has specific lactose permeases that transport lactose from

the medium into the cell.

Extracellular Hydrolysis: Secreted β-galactosidases can break down lactose in the

extracellular space into glucose and galactose, which are then individually transported into

the cell.

Intracellular Hydrolysis: Lactose that is transported intact into the cell is hydrolyzed by

intracellular β-galactosidases into glucose and galactose.

Galactose Metabolism: The resulting galactose is catabolized through the Leloir pathway.
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Caption: Lactose catabolism pathway in Penicillium chrysogenum.

Experimental Protocols
This protocol is used to measure the activity of β-galactosidase, a key enzyme in lactose

catabolism.

Objective: To quantify the β-galactosidase activity in a crude cell extract or purified enzyme

preparation from P. chrysogenum.
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Materials:

P. chrysogenum mycelia grown on a lactose-containing medium

Sodium phosphate buffer (e.g., 100 mM, pH 7.3)

o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (e.g., 68 mM in buffer)

Magnesium chloride solution (e.g., 30 mM)

2-Mercaptoethanol

Sodium carbonate solution (e.g., 1 M) for stopping the reaction

Spectrophotometer

Procedure:

Preparation of Cell Lysate:

Harvest the fungal mycelia by filtration.

Wash the mycelia with a suitable buffer.

Disrupt the cells by grinding with liquid nitrogen, sonication, or using a bead beater in lysis

buffer.

Centrifuge the homogenate to pellet cell debris and collect the supernatant (crude cell

extract).

Enzyme Assay:

Prepare a reaction mixture containing sodium phosphate buffer, MgCl₂, and 2-

mercaptoethanol.

Add a known amount of the cell extract to the reaction mixture and equilibrate to 37°C.

Initiate the reaction by adding the ONPG solution.
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Incubate the reaction at 37°C for a defined period (e.g., 5-30 minutes), during which the

colorless ONPG is hydrolyzed to the yellow product o-nitrophenol.

Stop the reaction by adding sodium carbonate solution.

Measure the absorbance of the resulting yellow solution at 420 nm.

Calculation of Activity:

Calculate the amount of o-nitrophenol produced using its molar extinction coefficient.

One unit of β-galactosidase activity is typically defined as the amount of enzyme that

hydrolyzes 1.0 µmole of ONPG per minute under the specified conditions.

Quantitative Data
The catabolism of lactose by P. chrysogenum is influenced by the specific strain and culture

conditions. The following table presents relevant quantitative data.

Strain Carbon Source

Specific
Growth Rate
(µ) on Lactose
(h⁻¹)

Key
Observation

Reference

P. chrysogenum

NRRL 1951
Lactose ~0.05

Dual assimilation

strategy

(extracellular and

intracellular

hydrolysis)

[2]

P. chrysogenum

AS-P-78
Lactose ~0.05

Similar growth

profile to NRRL

1951 on lactose

[2]

P. chrysogenum Glucose 0.15 ± 0.001

Glucose

supports a higher

growth rate than

lactose.

[2]
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Conclusion
While α-lactose is not a naturally occurring compound in the microbial world, its interaction with

microorganisms is of significant scientific and industrial interest. The ability to engineer E. coli

for de novo synthesis of lactose opens up possibilities for non-animal-derived production for

pharmaceutical and food applications. Concurrently, understanding the intricacies of lactose

catabolism in fungi like P. chrysogenum is crucial for optimizing industrial fermentation

processes that utilize lactose-rich feedstocks. The experimental protocols and quantitative data

presented in this guide provide a foundational resource for researchers and professionals

working in these fields. Further research into the regulation of these pathways and the

optimization of microbial strains will continue to expand the role of microorganisms in the

synthesis and utilization of α-lactose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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